

(4-bromo-2-nitrophenyl)methanol chemical properties

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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzyl alcohol

Cat. No.: B1284205

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An In-depth Technical Guide on the Chemical Properties of (4-bromo-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (4-bromo-2-nitrophenyl)methanol, a key intermediate in organic synthesis. This document outlines its physicochemical characteristics, synthesis protocols, and safety information, presented in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

(4-bromo-2-nitrophenyl)methanol, with the CAS Number 22996-19-6, is a significant organic compound utilized as an intermediate in various synthetic pathways.^[1] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of (4-bromo-2-nitrophenyl)methanol

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrNO ₃	[1] [2] [3] [4]
Molecular Weight	232.03 g/mol	[1] [2] [3] [4]
Appearance	Light yellow to light brown solid	[4]
Boiling Point (Predicted)	338.5 ± 27.0 °C	[1] [4]
Density (Predicted)	1.767 ± 0.06 g/cm ³	[1] [4]
pKa (Predicted)	13.57 ± 0.10	[4]
XLogP3	1.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]

Spectroscopic Data (Analogous Compounds)

Experimental spectroscopic data for (4-bromo-2-nitrophenyl)methanol is not readily available in the searched literature. However, the following data for analogous compounds can provide valuable insights for characterization.

Table 2: ¹H NMR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Integration	Assignment
7.61	d	8 Hz	2H	Ar-H
5.62	m	1H	CH-OH	CH ₂ -NO ₂
4.61	d	40 Hz	2H	
3.62	s	1H	OH	

Source:[5]

Table 3: ¹³C NMR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol

Solvent: CDCl₃, 125 MHz

Chemical Shift (δ)	Assignment
147.95	Ar-C
145.31	Ar-C
127.01	Ar-CH
124.13	Ar-C-Br
80.67	CH-OH
69.98	CH ₂ -NO ₂

Source:[5]

Table 4: IR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol

Technique: KBr pellet

Wavenumber (cm ⁻¹)	Description
3320	O-H stretch
3075	Ar C-H stretch
2965, 2885	C-H stretch
1608	C=C stretch
1532, 1358	NO ₂ stretch
1112	C-O stretch
765	C-Br stretch

Source:[5]

Experimental Protocols

Synthesis of (4-bromo-2-nitrophenyl)methanol

This protocol describes the synthesis of (4-bromo-2-nitrophenyl)methanol from 4-bromo-2-nitrobenzoic acid.

Materials:

- 4-bromo-2-nitrobenzoic acid
- Borane tetrahydrofuran complex solution (1 M in THF)
- Saturated aqueous sodium hydrogencarbonate solution
- Ethyl acetate
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-bromo-2-nitrobenzoic acid (2.00 g, 8.13 mmol) at room temperature, add borane tetrahydrofuran complex solution (1 M in THF, 13 mL, 13 mmol) over 5 minutes.[2]

- Stir the reaction mixture at room temperature for 72 hours.[2]
- Carefully pour the reaction mixture into a saturated aqueous sodium hydrogencarbonate solution.[2]
- Extract the aqueous layer with ethyl acetate.[2]
- Dry the organic layer over magnesium sulfate.[2]
- Concentrate the organic layer under reduced pressure to yield the product.[2]

General Purification Procedure (Illustrative)

While a specific purification protocol for (4-bromo-2-nitrophenyl)methanol was not found, a general procedure for similar compounds involves the following steps.

Procedure:

- The crude product is isolated by vacuum filtration.
- The collected solid is rinsed multiple times with water.[6]
- The wet cake is air-dried, followed by drying in an oven at 50 °C to a constant mass.[6]

Reactivity and Safety

(4-bromo-2-nitrophenyl)methanol is a versatile intermediate in organic synthesis.[1] The presence of the nitro group, bromine atom, and benzyl alcohol moiety allows for a range of chemical transformations. The nitro group can be reduced to an amine, the bromine can participate in cross-coupling reactions, and the alcohol can be oxidized or converted to other functional groups.

Table 5: GHS Hazard and Precautionary Statements

Statement	
Hazard Statement	H302: Harmful if swallowed
Precautionary Statement	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

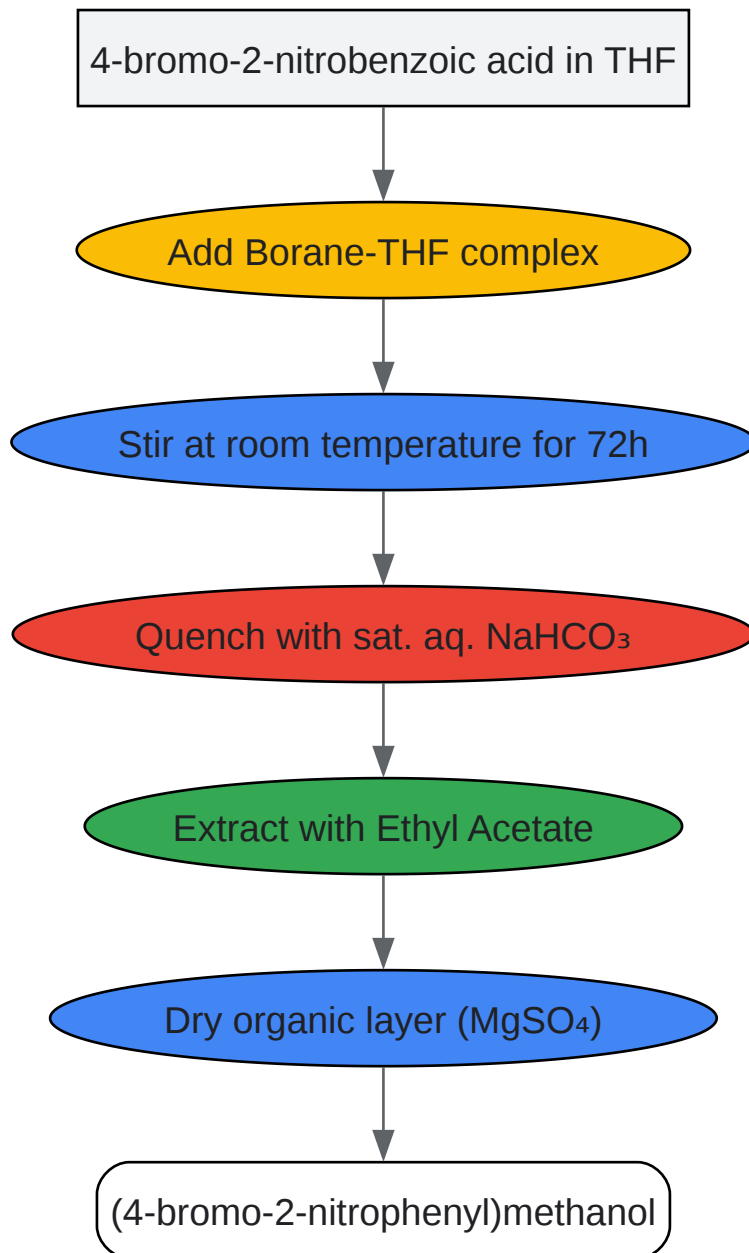
Source:[[4](#)]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of (4-bromo-2-nitrophenyl)methanol.

Synthesis of (4-bromo-2-nitrophenyl)methanol

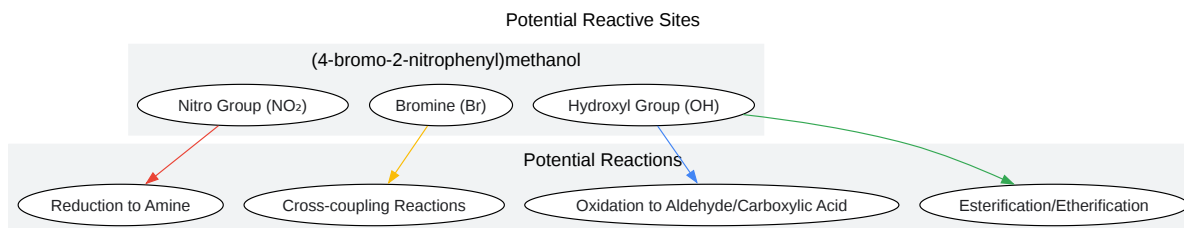


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Caption: Workflow for the synthesis of (4-bromo-2-nitrophenyl)methanol.

Reactivity Profile

This diagram outlines the potential reactive sites of (4-bromo-2-nitrophenyl)methanol.



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Caption: Potential reactive sites on (4-bromo-2-nitrophenyl)methanol.

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- To cite this document: BenchChem. [(4-bromo-2-nitrophenyl)methanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1284205#4-bromo-2-nitrophenyl-methanol-chemical-properties\]](https://www.benchchem.com/product/b1284205#4-bromo-2-nitrophenyl-methanol-chemical-properties)

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